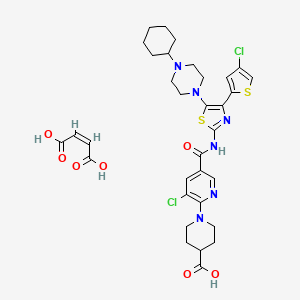
Avatrombopag maleate
Übersicht
Beschreibung
Avatrombopag maleate is an orally bioavailable, small molecule thrombopoietin receptor agonist. It has been developed for the treatment of thrombocytopenic disorders, particularly in patients with chronic liver disease who are scheduled to undergo a procedure. This compound stimulates the production of platelets, thereby reducing the need for platelet transfusions .
Wissenschaftliche Forschungsanwendungen
Avatrombopag Maleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von Thrombopoietin-Rezeptor-Agonisten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Thrombozytenproduktion und die Megakaryozytenproliferation.
Medizin: Wird zur Behandlung von Thrombozytopenie bei Patienten mit chronischer Lebererkrankung und immunbedingter Thrombozytopenie eingesetzt
Industrie: Wird bei der Entwicklung neuer Therapeutika zur Behandlung von Thrombozytopenie-Erkrankungen eingesetzt
5. Wirkmechanismus
Avatrombopag Maleat bindet an den Thrombopoietin-Rezeptor (c-Mpl) und stimuliert diesen, was zur Proliferation und Differenzierung von Megakaryozyten aus Knochenmark-Vorläuferzellen führt. Dies führt zu einer erhöhten Produktion von Thrombozyten. Avatrombopag Maleat konkurriert nicht mit Thrombopoietin um die Bindung am Rezeptor und hat eine additive Wirkung auf die Thrombozytenproduktion in Kombination mit Thrombopoietin .
Ähnliche Verbindungen:
Eltrombopag: Ein weiterer Thrombopoietin-Rezeptor-Agonist, der zur Behandlung von Thrombozytopenie eingesetzt wird.
Romiplostim: Ein peptidbasierter Thrombopoietin-Rezeptor-Agonist, der zur Behandlung von immunbedingter Thrombozytopenie eingesetzt wird.
Vergleich:
Avatrombopag Maleat vs. Eltrombopag: Avatrombopag Maleat hat im Gegensatz zu Eltrombopag keine Hepatotoxizität, was es zu einer sichereren Option für Patienten mit Lebererkrankungen macht.
Avatrombopag Maleat vs. Romiplostim: Avatrombopag Maleat ist ein oral bioverfügbares kleines Molekül, während Romiplostim ein peptidbasierter Agonist ist, der injiziert wird.
Avatrombopag Maleat zeichnet sich durch seine orale Bioverfügbarkeit und das Fehlen von Hepatotoxizität aus, was es zu einem einzigartigen und wertvollen Therapeutikum bei der Behandlung von Thrombozytopenie-Erkrankungen macht.
Wirkmechanismus
Upon administration, Avatrombopag maleate binds to and stimulates the thrombopoietin receptor (TPOR), which may lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells . This increases the production of platelets and may prevent chemotherapy-induced thrombocytopenia (CIT) .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of avatrombopag maleate involves multiple steps. One method includes dissolving avatrombopag in tetrahydrofuran, adding maleic acid, and stirring at 45-55°C. The mixture is then cooled to room temperature, filtered, washed, and dried to obtain this compound .
Industrial Production Methods: For industrial production, this compound can be synthesized by dissolving avatrombopag in dimethylformamide (DMF), adding a poor solvent, and stirring at temperatures below 60°C. The mixture is then cooled, crystallized, and filtered to obtain a white solid, which is dried to yield this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Avatrombopag Maleat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Derivaten führen kann .
Vergleich Mit ähnlichen Verbindungen
Eltrombopag: Another thrombopoietin receptor agonist used for the treatment of thrombocytopenia.
Romiplostim: A peptide-based thrombopoietin receptor agonist used for the treatment of immune thrombocytopenia.
Comparison:
Avatrombopag Maleate vs. Eltrombopag: this compound has no hepatotoxicity, unlike eltrombopag, making it a safer option for patients with liver disease.
This compound vs. Romiplostim: this compound is an orally bioavailable small molecule, whereas romiplostim is a peptide-based agonist administered via injection.
This compound stands out due to its oral bioavailability and lack of hepatotoxicity, making it a unique and valuable therapeutic agent in the treatment of thrombocytopenic disorders.
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISPBGHDNZYFNM-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38Cl2N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027855 | |
| Record name | Avatrombopag maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677007-74-8 | |
| Record name | Avatrombopag maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677007748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avatrombopag maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVATROMBOPAG MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW7M2P1IS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


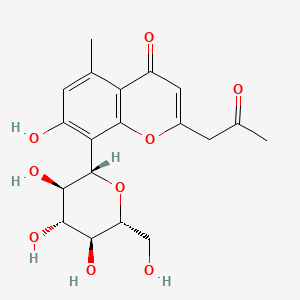
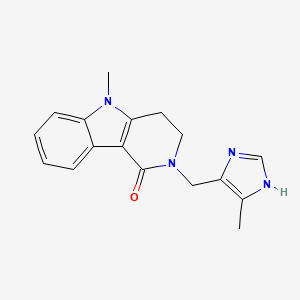

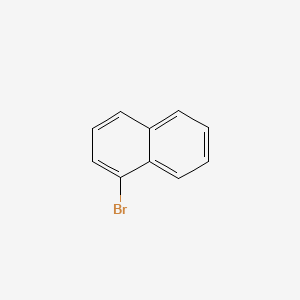


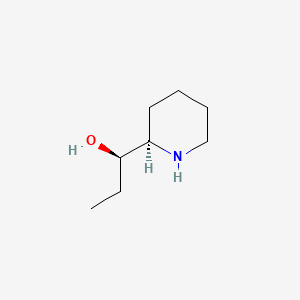

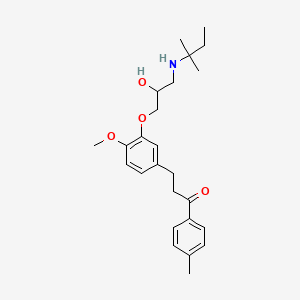


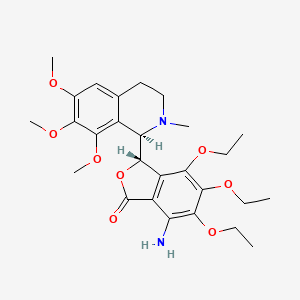
![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)

